5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17865092
InChI: InChI=1S/C10H14N2S/c1-4-12-5-3-11-7-9(12)8-2-6-13-10(1)8/h2,6,9,11H,1,3-5,7H2
SMILES:
Molecular Formula: C10H14N2S
Molecular Weight: 194.30 g/mol

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene

CAS No.:

Cat. No.: VC17865092

Molecular Formula: C10H14N2S

Molecular Weight: 194.30 g/mol

* For research use only. Not for human or veterinary use.

5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene -

Specification

Molecular Formula C10H14N2S
Molecular Weight 194.30 g/mol
IUPAC Name 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene
Standard InChI InChI=1S/C10H14N2S/c1-4-12-5-3-11-7-9(12)8-2-6-13-10(1)8/h2,6,9,11H,1,3-5,7H2
Standard InChI Key NLRRDRKYIZDCSD-UHFFFAOYSA-N
Canonical SMILES C1CN2CCNCC2C3=C1SC=C3

Introduction

Structural Overview

The nomenclature 5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene indicates:

  • Tricyclic Framework: The compound contains three interconnected rings.

  • Heteroatoms: Sulfur (thia) and nitrogen (diaza) are incorporated into the ring system.

  • Diene Moiety: Two double bonds are present within the structure.

This type of structure is often associated with rigidity and unique electronic properties due to the conjugated system and heteroatoms.

Synthesis

While specific synthetic routes for this exact compound were not detailed in the provided sources, related compounds with similar frameworks are typically synthesized using:

  • Cyclization Reactions:

    • Intramolecular cyclization involving thiol or amine precursors.

    • Use of sulfur-containing reagents to introduce thia-moieties.

  • Multistep Procedures:

    • Sequential reactions starting from simpler heterocycles like triazoles or thiazoles.

    • Microwave-assisted cyclizations for regioselectivity and efficiency .

  • Key Reagents:

    • Ethyl 2-chloroacetoacetate or similar electrophiles for introducing carbonyl groups.

    • Thiourea derivatives for sulfur incorporation.

Characterization

Characterization of such compounds typically involves:

  • NMR Spectroscopy: 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight and fragmentation pattern analysis.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms .

Biological Activities

Heterocyclic compounds containing sulfur and nitrogen often display significant biological activities:

  • Antimicrobial Properties:

    • Compounds with thiazole or diazatricyclic systems have shown antibacterial and antifungal activities .

  • Anticancer Potential:

    • Related structures inhibit cancer cell proliferation through mechanisms like apoptosis induction or enzyme inhibition .

  • Anti-inflammatory Activity:

    • Molecular docking studies suggest potential as inhibitors of enzymes such as 5-lipoxygenase .

Applications in Medicinal Chemistry

The unique electronic properties of such compounds make them valuable in drug discovery:

  • As scaffolds for designing enzyme inhibitors.

  • In the development of drugs targeting infectious diseases or cancer.

Comparative Analysis of Related Compounds

Property5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-dieneSimilar Compounds (e.g., Thiazolo-triazoles)
Structural ComplexityHighModerate
Biological ActivityPresumed (antimicrobial, anticancer)Confirmed for analogs
Synthetic ChallengesLikely significant due to tricyclic natureModerate
Characterization TechniquesNMR, MS, X-raySame

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